Product packaging for Bacteriocin J46(Cat. No.:)

Bacteriocin J46

Cat. No.: B1578131
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bacteriocin J46 is a 27-residue antibacterial polypeptide originally isolated from Lactococcus lactis subsp. cremoris J46 . It is classified as an atypical Class IIa bacteriocin with a potent and broad antimicrobial spectrum against various Gram-positive microorganisms, including lactic acid bacteria . The primary mode of action of this compound is bactericidal, targeting actively growing, log-phase cells . Its activity is dependent on the physiological state of the target cell, requiring both a ΔpH and a ΔΨ (membrane potential) for effectiveness . Research indicates that this compound specifically adsorbs onto the cytoplasmic membrane of susceptible bacteria and forms pores, leading to a rapid efflux of potassium ions (K+) and the hydrolysis of internal ATP, which ultimately causes cell death . The peptide has been successfully produced via solid-phase chemical synthesis, and the synthetic form (sJ46) demonstrates biochemical and antimicrobial properties identical to its natural counterpart . Conformational analysis by 1H-NMR reveals that this compound adopts a flexible random coil structure in solution . This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

KGGSGVIHTISHEVIYNSWNFVFTCCS

Origin of Product

United States

Origin, Producer Strain Biology, and Fermentation Science of Bacteriocin J46

Isolation and Definitive Identification of the Bacteriocin (B1578144) J46 Producer Strain, Lactococcus lactis subsp. cremoris J46

Bacteriocin J46 is a ribosomally synthesized antimicrobial peptide produced by the bacterial strain Lactococcus lactis subsp. cremoris J46. researchgate.net This producer strain was originally isolated from a sample of fermented milk in the mid-1990s. researchgate.net The initial isolation process involved screening various lactic acid bacteria (LAB) from food sources for antagonistic activity against other microorganisms. scielo.br Strains exhibiting inhibitory zones against indicator bacteria were selected for further study.

The definitive identification of the J46 strain as Lactococcus lactis subsp. cremoris was accomplished through a combination of phenotypic and genotypic characterization methods. Phenotypic analysis typically includes:

Gram Staining: Confirming the strain is Gram-positive. ingentaconnect.com

Cell Morphology: Observing coccal-shaped cells that appear in pairs or short chains. ingentaconnect.com

Catalase Activity: Testing for the absence of the catalase enzyme, a characteristic of LAB. ingentaconnect.com

Growth Conditions: Assessing growth at various temperatures (e.g., growth at 10°C and 30°C, but not at 45°C) and pH levels (e.g., growth at pH 9.2 but not 9.6), which helps differentiate it from other LAB. ingentaconnect.com

Genotypic identification provides a more precise classification. For Lactococcus lactis, this involves molecular techniques such as Polymerase Chain Reaction (PCR) and gene sequencing. Specific genes, including the 16S ribosomal RNA (rRNA) gene, are sequenced and compared against databases for taxonomic placement. nih.govnih.gov Further differentiation between the lactis and cremoris subspecies can be achieved by analyzing specific gene loci, such as the histidine biosynthesis locus or other core genome sequences, which show distinct variations between the two subspecies. ingentaconnect.comfrontiersin.org

Phylogenetic Analysis and Detailed Taxonomic Placement of the Producer Organism

The producer organism, Lactococcus lactis subsp. cremoris J46, belongs to the phylum Firmicutes, class Bacilli, order Lactobacillales, family Streptococcaceae, and genus Lactococcus. The species Lactococcus lactis is divided into subspecies, most notably lactis and cremoris, which have adapted to different ecological niches. researchgate.net

Phylogenetic analysis based on sequencing the 16S rRNA gene is a standard method for determining the evolutionary relationships of bacteria. nih.govnih.gov However, for closely related subspecies like those within Lactococcus lactis, the 16S rRNA gene sequences can be over 99% identical, sometimes making differentiation difficult. nih.gov Therefore, more resolving techniques are often employed.

Advanced phylogenetic studies use the sequences of multiple housekeeping genes (Multilocus Sequence Typing - MLST) or the concatenated sequences of hundreds of core genes from whole-genome data. nih.govnih.govresearchgate.net These analyses provide a more robust and detailed evolutionary tree, clearly separating strains into distinct clades corresponding to the lactis and cremoris subspecies. frontiersin.orgfrontiersin.org For instance, the analysis of genes like pepT (tripeptidase gene) and pepV (dipeptidase gene) has been shown to offer a more intricate and precise classification than 16S rRNA alone. nih.gov Such genomic comparisons have confirmed that L. lactis subsp. cremoris strains, including J46, form a coherent phylogenetic group, distinct from L. lactis subsp. lactis strains, reflecting their adaptation primarily to dairy environments. frontiersin.orgresearchgate.net

Optimization of Fermentation Conditions for Enhanced this compound Production

The yield of this compound is highly dependent on the cultivation conditions of the producer strain. Optimization of fermentation parameters, including media composition and physical environment, is crucial for maximizing production.

The composition of the growth medium significantly impacts both bacterial growth and bacteriocin synthesis. While De Man, Rogosa, and Sharpe (MRS) broth is a standard and effective medium for the cultivation of LAB, modifications to its components can enhance bacteriocin yields. researchgate.netupm.edu.my Key components influencing production include carbon sources, nitrogen sources, and surfactants.

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical. Studies on various bacteriocins show that specific sugars like sucrose (B13894) or glucose and complex nitrogen sources such as beef extract, yeast extract, or peptone can stimulate higher production levels. researchgate.netinternationalscholarsjournals.com

Surfactants: The addition of surfactants like Tween 80 has been reported to have variable effects. While it can enhance the production of some bacteriocins, one study noted that the use of 1% Tween 80 actually decreased the activity of this compound. agrojournal.org

Statistical methods, such as Plackett-Burman design and Response Surface Methodology (RSM), are often used to identify the most influential media components and optimize their concentrations for maximizing bacteriocin production. upm.edu.myinternationalscholarsjournals.comresearchgate.net

Table 1: Influence of Selected Culture Media Components on Bacteriocin Production by Lactic Acid Bacteria

Component Category Specific Compound General Observed Effect on Bacteriocin Yield Reference
Standard Medium MRS Broth Generally supports good growth and bacteriocin production. researchgate.net
Carbon Source Sucrose Supplementation can enhance bacteriocin activity. researchgate.net
Nitrogen Source Beef Extract Supplementation can lead to higher bacteriocin activity. researchgate.net
Surfactant Tween 80 Reported to decrease the activity of this compound. agrojournal.org
Salts NaCl, K₂HPO₄ Can influence production; optimal levels need to be determined. upm.edu.myinternationalscholarsjournals.com

Environmental factors during fermentation play a pivotal role in regulating bacteriocin biosynthesis. The primary parameters include pH, temperature, and aeration.

Temperature: The optimal growth temperature for Lactococcus lactis subsp. cremoris is around 30°C. Studies on various bacteriocin-producing LAB, including Lactococcus species, consistently show that maximal bacteriocin production is achieved at or near this optimal growth temperature. researchgate.netnih.govsemanticscholar.org

pH: Bacteriocin production and activity are strongly pH-dependent. Production is generally highest in the acidic to neutral pH range. For this compound, production occurs during fermentation where the pH drops from approximately 6.5 to 3.5. However, its activity and adsorption to target cells are diminished at neutral pH, with no activity detected at pH 7.0. researchgate.netnih.gov The optimal initial pH for production by similar strains is often between 6.0 and 6.5. researchgate.net

Aeration: Lactic acid bacteria are facultative anaerobes. Bacteriocin production is typically higher under limited or no aeration (static or anaerobic conditions), as this favors the fermentative metabolism of the producer strain. researchgate.netmdpi.com

Table 2: Impact of Environmental Parameters on this compound Biosynthesis

Parameter Optimal Range/Value Effect on Production Reference
Temperature 30°C Optimal temperature for growth and bacteriocin production. researchgate.netnih.gov
pH Initial pH 6.0-6.5 Production is highest in this range; activity is pH-dependent and lost at pH 7.0. researchgate.netnih.gov
Aeration Limited/Static Favors higher bacteriocin production. researchgate.netmdpi.com

The synthesis of bacteriocins is intricately linked to the growth phase of the producer organism. For most LAB, bacteriocin production is a growth-associated process. nih.gov Production typically begins during the mid-exponential (log) phase of growth and reaches its maximum level at the end of the exponential phase or the beginning of the early-stationary phase. researchgate.netnih.gov

After reaching a peak, the measured bacteriocin activity in the culture supernatant may decline. nih.gov This decrease can be attributed to several factors, including degradation by proteases released by the producer cells during the stationary phase, or adsorption of the bacteriocin molecules onto the producer cells themselves. nih.gov Notably, this compound is most effective against target cells that are in the logarithmic phase of growth and is largely ineffective against cells in the stationary phase, highlighting the importance of the physiological state of the target bacteria for its bactericidal action. researchgate.netnih.gov

Impact of Environmental Parameters (e.g., pH, Temperature, Aeration) on this compound Biosynthesis

Methodologies for Primary Isolation and Academic-Scale Purification of this compound

The purification of this compound from the fermentation broth is a multi-step process designed to isolate the peptide from other cellular components and media constituents. The goal is to achieve a high degree of purity while retaining biological activity. A common academic-scale purification strategy involves several chromatographic techniques. researchgate.netnih.gov

A typical purification protocol includes the following steps:

Cell Removal: After fermentation, the culture is centrifuged at high speed (e.g., 10,000 x g) at a low temperature (4°C) to pellet the bacterial cells, yielding a cell-free supernatant that contains the crude bacteriocin.

Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude bacteriocin in the supernatant is concentrated by precipitation using ammonium sulfate. This "salting out" method is a common first step to concentrate proteins from a dilute solution. researchgate.netscielo.br

Ion-Exchange Chromatography: The concentrated and desalted sample is then subjected to ion-exchange chromatography. nih.gov Since this compound is a cationic peptide, a cation-exchange column (e.g., DEAE-Sephacel) is used. researchgate.net The bacteriocin binds to the column matrix, while unbound impurities are washed away. The bound bacteriocin is then eluted using a salt gradient.

Gel Filtration Chromatography: This step separates molecules based on their size. It is used to further purify the bacteriocin-containing fractions from the previous step, removing proteins of different molecular weights and resulting in an increase in specific activity. researchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step, RP-HPLC is often employed. nih.gov This technique separates peptides based on their hydrophobicity, yielding a highly purified this compound preparation.

Following these steps, a 120-fold increase in the specific activity of this compound has been reported. researchgate.net The purity of the final product is typically verified using methods like SDS-PAGE. researchgate.net

Table 3: Common Methodologies for the Purification of this compound

Purification Step Method Principle/Purpose Reference(s)
1. Primary Recovery Centrifugation Separation of bacterial cells from the culture supernatant containing the bacteriocin.
2. Concentration Ammonium Sulfate Precipitation Concentrates the bacteriocin from the large volume of supernatant. researchgate.netscielo.br
3. Initial Purification Ion-Exchange Chromatography Separates the cationic bacteriocin from neutral or anionic impurities. researchgate.netnih.gov
4. Intermediate Purification Gel Filtration Chromatography Separates molecules by size, further purifying the bacteriocin fraction. researchgate.net
5. Final Polishing Reverse-Phase HPLC High-resolution separation based on hydrophobicity to achieve high purity. nih.gov

Conventional Chromatographic Techniques for J46 Enrichment

Following fermentation, a multi-step purification process is employed to isolate and enrich this compound from the complex culture supernatant. Conventional chromatographic techniques are central to this process, exploiting the physicochemical properties of the peptide. d-nb.info

A common initial step involves ammonium sulfate precipitation . This method concentrates the bacteriocin from the large volume of the culture supernatant. researchgate.netd-nb.info

Subsequent purification typically involves one or more of the following chromatographic methods:

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since bacteriocins are generally cationic, cation-exchange chromatography is frequently used. d-nb.info The supernatant is loaded onto a column with a negatively charged resin (e.g., SP Sepharose Fast Flow), and the bacteriocin binds to the resin. academicjournals.org After washing away unbound impurities, the bacteriocin is eluted by increasing the salt concentration or changing the pH.

Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. It is another technique employed in bacteriocin purification schemes. d-nb.info

Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. It was used in early purification protocols for this compound to isolate the peptide, which has a molecular weight of approximately 3.0 kDa. researchgate.netresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is often the final step in the purification process to achieve a high degree of purity. researchgate.netd-nb.info In this method, the partially purified bacteriocin is passed through a column containing a nonpolar stationary phase (e.g., C18). Elution is achieved by using a gradient of an organic solvent, such as ethanol (B145695) or isopropanol, in water. academicjournals.org

A combination of these techniques, for example, cation exchange followed by reversed-phase chromatography, has proven effective for isolating this compound with high purity. The success of the purification can be monitored by assessing the specific activity of the bacteriocin at each step, with a significant increase indicating successful enrichment. researchgate.netresearchgate.net

Advanced Spectroscopic and Electrophoretic Approaches for J46 Purity Assessment

To confirm the purity and determine the characteristics of the isolated this compound, advanced analytical techniques are utilized.

Electrophoretic Techniques:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a widely used method to determine the molecular weight of proteins and assess their purity. The purified bacteriocin is run on a polyacrylamide gel, and its migration distance is compared to that of known molecular weight standards. For this compound, SDS-PAGE has been used to identify it as a peptide of approximately 3.0 kDa. researchgate.netresearchgate.net Tricine-SDS-PAGE is a variation of this technique that provides better resolution for smaller peptides. bioline.org.brresearchgate.net

Spectroscopic Techniques:

Mass Spectrometry (MS): This powerful technique provides a precise measurement of the molecular mass of a compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing peptides and proteins like bacteriocins. ijarbs.comnih.gov It can be used to confirm the identity and purity of this compound by providing an accurate molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR has been used to study the three-dimensional structure of synthetically produced this compound. nih.gov These studies have indicated that the peptide adopts a flexible, random coil structure in solution. nih.gov

The combination of these electrophoretic and spectroscopic methods provides a comprehensive assessment of the purity, molecular weight, and structural characteristics of this compound.

Molecular Genetics and Biosynthetic Pathways of Bacteriocin J46

Genetic Organization and Plasmid-Encoding of the Bacteriocin (B1578144) J46 Locus

The genetic blueprint for bacteriocin J46 production is not located on the chromosome of Lactococcus lactis J46 but is instead encoded on a plasmid. researchgate.netresearchgate.net This plasmid-based localization is a common feature for many bacteriocins produced by lactic acid bacteria, facilitating their transfer between different bacterial strains. mdpi.comnih.gov

The structural gene responsible for producing the this compound precursor, designated lcpJ, was identified and found to be located on a 60-kb plasmid. researchgate.netresearchgate.net The organization of genes within this locus is compact and typically includes not only the structural gene but also genes necessary for its modification, transport, and for providing immunity to the producer cell. mdpi.comnih.govmdpi.com The general genetic structure for the synthesis of such bacteriocins usually involves at least four genes that provide the necessary functions for producing the extracellular antimicrobial peptide. nih.govfrontiersin.org

Through the use of a synthetic DNA probe, the structural gene for this compound, lcpJ, was successfully cloned and sequenced. researchgate.netresearchgate.net Analysis of the nucleotide sequence revealed that this compound is initially synthesized as a 51-amino-acid precursor peptide. researchgate.netresearchgate.net This precursor, often referred to as a prepeptide, includes a 24-amino-acid N-terminal leader sequence attached to the 27-amino-acid core peptide that will become the mature, active bacteriocin. researchgate.net The presence of this leader peptide is a characteristic feature of many ribosomally synthesized bacteriocins. mdpi.comfrontiersin.org

The production of a functional bacteriocin like J46 is a complex process that requires the coordinated action of several accessory genes, which are typically located in the same gene cluster as the structural gene. mdpi.comnih.govmdpi.com These genes encode proteins with specific roles in the biosynthesis pathway:

Secretion Machinery: The secretion of bacteriocins is often mediated by a dedicated ATP-binding cassette (ABC) transporter system. mdpi.comnih.govmdpi.com This system recognizes the leader peptide of the bacteriocin precursor, cleaves it, and transports the mature bacteriocin across the cell membrane. mdpi.commdpi.com The genes encoding the components of this ABC transporter are essential for the release of active bacteriocin from the producer cell. nih.gov

Immunity Proteins: To protect itself from the antimicrobial action of its own bacteriocin, the producer strain synthesizes specific immunity proteins. nih.govfrontiersin.org The gene encoding the immunity protein is a critical component of the bacteriocin gene cluster. nih.gov This protein specifically recognizes and neutralizes the bacteriocin, preventing self-inhibition. frontiersin.orgnih.gov The immunity gene is often co-transcribed with the bacteriocin structural gene, ensuring that immunity is established whenever the bacteriocin is produced. mdpi.com

The following table summarizes the key genetic components involved in this compound production:

Gene/ComponentFunctionReference
lcpJ Structural gene encoding the 51-amino-acid this compound precursor. researchgate.net
60-kb Plasmid Carries the genetic determinants for this compound production. researchgate.netresearchgate.net
Accessory Genes Encode proteins for secretion (e.g., ABC transporter) and self-immunity. mdpi.comnih.govmdpi.com

Identification and Sequence Analysis of Structural Genes Encoding the J46 Precursor

Ribosomal Synthesis and Leader Peptide Processing of this compound

This compound is a ribosomally synthesized peptide, meaning its initial structure is directly translated from an mRNA template in the ribosome. researchgate.netresearchgate.netfrontiersin.org The initial product of this translation is an inactive precursor peptide. researchgate.netresearchgate.net This precursor consists of two distinct parts: an N-terminal leader peptide and a C-terminal propeptide, which will become the mature bacteriocin. researchgate.netmdpi.com

The leader peptide of the J46 precursor is 24 amino acids in length. researchgate.net Leader peptides in bacteriocins serve several important functions. They act as a recognition signal for the cell's transport machinery, guiding the precursor to the secretion apparatus. mdpi.commdpi.com They also keep the bacteriocin in an inactive state within the producer cell, preventing any potential damage. researchgate.net

The processing of the leader peptide is a critical step in the maturation of this compound. This process involves the cleavage and removal of the 24-amino-acid leader sequence to release the active 27-residue core peptide. researchgate.net In many class II bacteriocins, this cleavage is carried out by the peptidase domain of an ABC transporter protein concomitantly with the export of the mature bacteriocin from the cell. mdpi.commdpi.comnih.gov The leader peptides of most bacteriocins in this class contain a conserved double-glycine motif which serves as the recognition site for this cleavage and processing. mdpi.com

Export and Secretion Systems Facilitating Extracellular Release of this compound

The secretion of class II bacteriocins, including J46, is a complex process that relies on dedicated transport machinery. mdpi.com These peptides are synthesized ribosomally as inactive precursors, or prepeptides, which include an N-terminal leader sequence. mdpi.commdpi.com This leader peptide serves a dual function: it keeps the bacteriocin inactive within the producer cell, preventing self-toxicity, and acts as a recognition signal for the dedicated export machinery. mdpi.com

The primary mechanism for the extracellular release of class II bacteriocins is an ATP-binding cassette (ABC) transporter system. mdpi.comresearchgate.net This system is typically composed of at least two proteins: an ABC transporter and an accessory protein. mdpi.com

ABC Transporter: This protein is embedded in the cell membrane and has two main domains. A C-terminal ATP-binding domain provides the energy for translocation by hydrolyzing ATP, while an N-terminal transmembrane domain forms the channel through which the bacteriocin passes. mdpi.comnih.gov In many cases, the N-terminal region of the ABC transporter also contains a peptidase domain responsible for cleaving the leader peptide from the mature bacteriocin during the export process. nih.gov

Accessory Protein: This protein is often required for the proper functioning of the ABC transporter, although its exact role can vary. mdpi.com

For this compound, secretion is facilitated by an ABC transporter that recognizes the leader peptide, processes the prepeptide, and exports the mature, active bacteriocin out of the cell. While some bacteriocins utilize the general secretory (Sec) pathway, the export of most class II bacteriocins like J46 is handled by their dedicated ABC transporter systems. researchgate.netbiorxiv.org

Table 1: Key Components in Class II Bacteriocin Export

Component Function Reference
Prepeptide Inactive bacteriocin precursor containing a leader peptide. mdpi.com, mdpi.com
Leader Peptide N-terminal sequence that prevents intracellular activity and signals for export. mdpi.com, mdpi.com
ABC Transporter Membrane-bound protein complex that energizes and facilitates the secretion of the bacteriocin. researchgate.net, mdpi.com, nih.gov
Accessory Protein Assists the ABC transporter in the secretion process. mdpi.com

Strategies for Heterologous Expression of this compound in Alternative Host Systems

The production of bacteriocins in hosts other than the original producer is known as heterologous expression. researchgate.net This approach is often pursued to overcome low yields in the native strain or to produce bacteriocins in food-grade organisms for industrial applications. researchgate.netfrontiersin.org However, the heterologous expression of bacteriocins like J46 can be challenging due to the complexity of their biosynthesis and the potential toxicity to the new host. mdpi.combiorxiv.org

The choice of an appropriate host system is critical for the successful recombinant production of bacteriocins. frontiersin.org Commonly used hosts include Escherichia coli and various species of lactic acid bacteria (LAB). mdpi.comfrontiersin.org

Escherichia coli : E. coli is a widely used host for recombinant protein production due to its well-understood genetics and the availability of numerous expression vectors. frontiersin.org However, there are significant challenges. As a Gram-negative bacterium, E. coli's outer membrane can hinder the secretion of bacteriocins, often leading to their accumulation inside the cell. mdpi.com This necessitates cell lysis for purification, which complicates the downstream processing. Furthermore, to produce a functional bacteriocin, it is often necessary to co-express not only the bacteriocin structural gene but also the corresponding immunity gene to protect the host from the bacteriocin's antimicrobial activity. frontiersin.org

Lactic Acid Bacteria (LAB) : Using other LAB species as expression hosts is an attractive option, particularly for food applications, as many are considered "Generally Recognized As Safe" (GRAS). frontiersin.org LAB systems can potentially secrete the bacteriocin directly into the medium, simplifying purification. mdpi.com However, genetic manipulation of LAB can be more difficult than with E. coli. mdpi.com Successful expression in a LAB host also requires the co-expression of the immunity protein and the dedicated ABC transporter and accessory proteins from the original producer strain to ensure proper processing and secretion. dntb.gov.ua

Optimizing the production of a recombinant bacteriocin involves addressing several potential bottlenecks, from gene expression to the final yield of the active peptide. mdpi.com

Low Yields: Low production levels are a common issue in heterologous systems. researchgate.net This can be due to the toxicity of the bacteriocin to the host, even with the co-expression of an immunity gene. mdpi.com Optimization strategies include using inducible promoters to control the timing of bacteriocin gene expression, thereby separating the host's growth phase from the bacteriocin production phase.

Secretion and Purification: For intracellularly expressed bacteriocins, such as often occurs in E. coli, fusion tags can be added to the peptide to facilitate purification after cell lysis. mdpi.com For secreted bacteriocins, optimizing the culture conditions (e.g., pH, temperature, medium composition) can enhance the yield. scielo.br For instance, the presence of surfactants like Tween 80 has been shown to increase the production of some bacteriocins. researchgate.net

Maturation and Activity: Ensuring the correct maturation of the bacteriocin is crucial for its activity. This involves the precise cleavage of the leader peptide by the processing machinery. mdpi.com When using a heterologous host, the entire genetic machinery for production, modification (if any), and transport must often be transferred to ensure the production of a fully active bacteriocin. frontiersin.org

Table 2: Challenges and Strategies in Heterologous Bacteriocin Production

Challenge Strategy Reference
Host Toxicity Co-expression of the immunity gene; use of inducible promoters. mdpi.com, frontiersin.org
Low Yield Optimization of culture conditions; codon optimization for the host. scielo.br, mdpi.com
Secretion Co-expression of dedicated ABC transporter and accessory proteins; use of secretion signals like the pelB signal peptide in E. coli. mdpi.com, mdpi.com
Purification Use of fusion tags for intracellular proteins; optimization of downstream processing for secreted proteins. mdpi.com

Structural Biology and Structure Function Relationships of Bacteriocin J46

Predicted Secondary and Tertiary Structural Conformations of Bacteriocin (B1578144) J46

The structural conformation of Bacteriocin J46 is a key aspect of its atypical nature. Many Class IIa bacteriocins, such as pediocin PA-1, possess a well-defined three-dimensional structure in solution, typically consisting of a flexible N-terminal region containing a β-sheet, connected by a hinge region to a stable C-terminal α-helix.

In stark contrast, conformational analyses of this compound indicate that it does not adopt a rigid, ordered structure in aqueous solutions. Instead, it exists as a flexible, random coil. researchgate.netscielo.br This lack of a defined secondary or tertiary structure in its free, unbound state is a significant deviation from other well-characterized members of its class and is central to its designation as an atypical bacteriocin. scielo.br It is hypothesized that the peptide undergoes a conformational change upon interaction with the target cell membrane, adopting a more structured form to facilitate its antimicrobial action.

Experimental Structural Determination Techniques Applied to this compound

The random coil structure of this compound was determined using high-resolution experimental techniques. The primary method employed for this characterization was Nuclear Magnetic Resonance (NMR) spectroscopy.

Specifically, ¹H-NMR (Proton NMR) conformational analysis of a synthetically produced version of the bacteriocin (sJ46) demonstrated its flexible and largely unstructured nature in solution. researchgate.net This finding confirmed that the synthetic peptide was biochemically and conformationally identical to its naturally produced counterpart. researchgate.net

While not specifically reported for J46, Circular Dichroism (CD) spectroscopy is another powerful technique widely used in the study of bacteriocins. scielo.br CD analysis is particularly effective for monitoring the secondary structure of peptides (e.g., α-helices, β-sheets) and is often used to observe structural changes that occur when a bacteriocin transitions from an aqueous environment to a membrane-mimicking one, such as in the presence of micelles or liposomes.

Table 2: Experimental Techniques for this compound Structural Analysis

Technique Application Finding for this compound Source(s)
¹H-NMR Spectroscopy Determination of 3D structure and conformation in solution. Confirmed a flexible, random coil structure for this compound. researchgate.net

| Circular Dichroism (CD) | Analysis of secondary structure (α-helix, β-sheet content). | A standard technique for bacteriocins, used to detect conformational changes upon membrane interaction. | scielo.br |

Identification of Key Residues and Functional Domains Critical for this compound Biological Activity

The biological activity of this compound is bactericidal, causing cell death rather than simply inhibiting growth, and it achieves this without causing lysis (rupture) of the target cell. nih.gov Its mode of action is the formation of pores in the cytoplasmic membrane of susceptible bacteria. This pore formation dissipates the cell's membrane potential and pH gradient, leading to the leakage of essential ions like K⁺, hydrolysis of internal ATP, and ultimately, cell death.

Several factors are critical for the function of this compound:

Target Cell Physiology : The bacteriocin is most effective against actively growing cells in the logarithmic phase. nih.gov It is ineffective against cells in a stationary phase or those that are energy-depleted, indicating that an energized membrane is a prerequisite for its activity.

Proton Motive Force : The activity of J46 is dependent on both components of the proton motive force in the target cell: the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH).

pH Dependence : The bacteriocin's ability to adsorb to target cells and exert its inhibitory effect is highly pH-dependent. Its activity decreases with increasing pH, and at a neutral pH of 7.0, no adsorption or antibacterial activity is observed. nih.gov

Given its random coil structure, it is likely that the entire 27-residue peptide constitutes the functional domain. Unlike bacteriocins with distinct receptor-binding and pore-forming domains, J46 likely undergoes a pH-dependent conformational change upon interacting with an energized membrane, allowing it to insert and assemble into a pore.

Mutagenesis Studies and Rational Design Approaches for Modulating this compound Activity

Specific mutagenesis or rational design studies focused exclusively on this compound are not prominently documented in scientific literature. However, these approaches are fundamental tools in bacteriocin research and are used to probe structure-function relationships and engineer peptides with enhanced characteristics.

Mutagenesis studies , which involve systematically replacing specific amino acids, are employed to identify residues that are critical for:

Antimicrobial Potency : To find which parts of the peptide are essential for killing target bacteria.

Target Specificity : To understand why a bacteriocin kills certain bacteria but not others.

Stability : To improve resistance to heat, pH, or proteases.

Rational design uses the knowledge gained from structural and mutagenesis studies to bioengineer new bacteriocin variants with superior properties. This can involve creating hybrid peptides, altering charge or hydrophobicity, or modifying specific domains to broaden the antimicrobial spectrum or increase efficacy against resistant pathogens. For example, studies on the well-known bacteriocin nisin have shown that modifying its hinge region can lead to derivatives with enhanced activity. While these powerful techniques have not been explicitly applied to J46 in available reports, they represent a clear future direction for exploring this atypical bacteriocin's full potential.

Table 3: General Approaches for Bacteriocin Engineering (Not Specific to J46)

Approach Objective Example Method
Site-Directed Mutagenesis Identify key amino acid residues for activity and stability. Replace a specific amino acid (e.g., an alanine (B10760859) scan) and measure the resulting change in antimicrobial activity.

| Rational Design | Create novel bacteriocins with enhanced properties (e.g., higher potency, broader spectrum). | Fuse domains from different bacteriocins or introduce specific mutations to alter physicochemical properties. |

Elucidation of the Antimicrobial Mechanism of Action of Bacteriocin J46

Initial Adsorption and Specific Binding to Target Cell Surfaces

The antimicrobial action of Bacteriocin (B1578144) J46 is initiated by its specific adsorption to the surface of susceptible bacterial cells. researchgate.netscielo.br This initial interaction is a critical determinant of its activity spectrum, with significantly lower adsorption observed on resistant Gram-positive strains and Gram-negative bacteria. researchgate.netscielo.br

Identification of Specific Receptors or Binding Motifs on Susceptible Microorganisms

A notable characteristic of Bacteriocin J46 is that its mode of action diverges from that of typical class IIa bacteriocins, which commonly utilize the mannose phosphotransferase system (Man-PTS) as a receptor. Research indicates that this compound does not require a specific receptor for its activity. While the precise molecular binding motifs on the surface of susceptible microorganisms have not been definitively identified, studies suggest the involvement of carbohydrate components within the peptidoglycan structure. cnjournals.com The specificity of J46 is therefore attributed to its ability to recognize and bind to particular cell surface features present only on susceptible strains. scielo.br

Role of Membrane Components and Physiological State of Target Cells in J46 Interaction

The interaction of this compound with target cells is profoundly influenced by the physiological condition of the bacteria and the composition of their cell membrane. researchgate.netscielo.br A crucial factor is the metabolic state of the target cell; this compound is bactericidal towards cells in the logarithmic phase of growth but is ineffective against those in the stationary phase or energy-depleted log-phase cells. researchgate.netscielo.brresearchgate.net This suggests that actively growing cells, with their dynamic metabolic processes, are the primary targets.

Membrane Permeabilization and Pore Formation Dynamics by this compound

Following adsorption, this compound induces profound changes in the cytoplasmic membrane of target cells, leading to a loss of integrity and function. scielo.brresearchgate.net This membrane permeabilization is a key step in its bactericidal mechanism.

Mechanisms of Membrane Integration and Pore Formation

The bactericidal activity of this compound is attributed to the formation of pores in the cytoplasmic membrane. scielo.brresearchgate.net While the precise structural dynamics of pore formation by J46 are not fully elucidated, the process is dependent on the presence of a proton motive force (PMF). researchgate.net The integration of the bacteriocin into the membrane is thought to be driven by the existing electrochemical potential across the membrane of energized cells. researchgate.net This leads to the creation of channels that disrupt the membrane's barrier function.

Impact on Transmembrane Ion Gradients and Cellular Homeostasis (e.g., K+ efflux, ΔpH, ΔΨ)

The formation of pores by this compound has immediate and severe consequences for cellular homeostasis. A primary effect is the rapid and immediate loss of intracellular potassium ions (K+). researchgate.netscielo.brresearchgate.net The rate of K+ efflux increases with higher concentrations of the bacteriocin. researchgate.netscielo.br

This ion leakage leads to the dissipation of the transmembrane potential (ΔΨ) and the pH gradient (ΔpH), which are the two components of the proton motive force. researchgate.netscielo.br The requirement of both a ΔpH and a ΔΨ for J46 activity underscores the importance of the target cell's energized state. researchgate.netscielo.br The collapse of these essential ion gradients disrupts the cell's ability to regulate its internal environment and perform critical energy-dependent functions.

Disruption of Intracellular Processes and Metabolic Pathways by this compound

The permeabilization of the cell membrane and the collapse of the proton motive force by this compound trigger a cascade of disruptive events within the cell. The primary documented intracellular consequence is the hydrolysis of internal adenosine (B11128) triphosphate (ATP). scielo.brresearchgate.net This depletion of ATP, the cell's main energy currency, coupled with the loss of ion homeostasis, leads to a complete shutdown of cellular metabolic activities and ultimately results in cell death. scielo.brresearchgate.net While the direct impact on other specific metabolic or biosynthetic pathways beyond ATP depletion has not been extensively detailed, the fundamental disruption of energy supply and ionic balance is sufficient to cause cessation of all vital cellular processes.

Interference with ATP Synthesis and Energy Metabolism

The primary mode of action of this compound involves the rapid disruption of the target cell's energy metabolism through membrane permeabilization. nih.gov Studies have demonstrated that this antibacterial peptide causes an immediate and significant loss of cellular potassium (K+) upon contact with susceptible bacterial cells. nih.gov This efflux of ions indicates the formation of pores in the cytoplasmic membrane. nih.govresearchgate.net

The formation of these pores dissipates the cell's membrane potential (Δψ) and the proton motive force (PMF), which are essential for generating ATP. nih.govresearchgate.net Research has confirmed that the activity of this compound is dependent on both a pH gradient (ΔpH) and the electrical potential (Δψ) across the membrane. nih.gov The disruption of these gradients leads to a swift hydrolysis of internal ATP as the cell futilely attempts to restore ionic balance, resulting in a rapid depletion of cellular energy reserves. nih.gov This energy crisis effectively halts all energy-dependent cellular activities, contributing directly to the bacteriocin's lethal effect.

FindingObservationSignificance
Potassium Ion (K+) Efflux Immediate loss of cellular K+ upon exposure to this compound. nih.govIndicates rapid formation of pores or channels in the cytoplasmic membrane. nih.gov
ATP Depletion Rapid hydrolysis and depletion of intracellular ATP. nih.govLoss of cellular energy, halting essential metabolic processes. nih.gov
Dependence on Proton Motive Force Requires both ΔpH and Δψ for activity. nih.govresearchgate.netThe target cell must be energized for the bacteriocin to be effective. researchgate.net

Potential Inhibition of Macromolecular Synthesis (DNA, RNA, Protein)

While the primary mechanism of this compound is the disruption of membrane integrity and energy metabolism, this action consequently leads to the cessation of essential biosynthetic processes. The synthesis of macromolecules such as DNA, RNA, and proteins is highly energy-dependent, relying on a steady supply of ATP. nih.gov By causing a rapid depletion of intracellular ATP, this compound indirectly but effectively halts these vital synthesis pathways. nih.gov

Direct inhibition of the enzymes involved in macromolecular synthesis is not documented as the primary action of this compound. However, for some other bacteriocins, a delayed inhibition of DNA, RNA, and protein synthesis has been observed, often coinciding with cell lysis. nih.gov For instance, research on a bacteriocin from Bacteroides fragilis noted that inhibition of macromolecular synthesis occurred approximately 3.5 hours after exposure. nih.gov While detailed studies on this compound are required to confirm a similar direct or secondary effect, the termination of energy-requiring reactions is a guaranteed consequence of its membrane-disrupting activity. nih.govresearchgate.net

Bactericidal Versus Bacteriostatic Modalities of this compound Activity

Research has clearly established that this compound exhibits a bactericidal (cell-killing) mode of action against susceptible bacteria, rather than a bacteriostatic (growth-inhibiting) one. nih.govresearchgate.net When exposed to effective concentrations of the bacteriocin, a continuous decrease in the viability of the target bacterial population is observed over time. nih.gov

A crucial aspect of its activity is that it is bactericidal but not bacteriolytic, meaning it kills the cells without causing their immediate rupture or lysis. researchgate.net Furthermore, the bactericidal effect is highly dependent on the physiological state of the target cells. This compound is potent against actively growing, log-phase cells but is notably ineffective against cells in the stationary phase or those that are energy-depleted. nih.govresearchgate.net This specificity underscores the requirement of an energized membrane for the bacteriocin to exert its lethal effect. nih.gov

Activity TypeEvidenceTarget Cell State
Bactericidal Causes a continuous decrease in viable cell counts upon exposure. nih.govtci-thaijo.orgEffective against actively dividing, log-phase cells. nih.gov
Bacteriostatic Not the primary mode of action; some bacteriocins may show this effect under certain conditions. tci-thaijo.orgIneffective against stationary-phase cells. nih.govresearchgate.net
Bacteriolytic Not observed; kills cells without causing immediate lysis. researchgate.netNot applicable.

Advanced Methodologies for Investigating this compound Mechanism of Action (e.g., Fluorescence-Based Assays, Electron Microscopy)

A variety of advanced analytical techniques are employed to elucidate the precise mechanisms by which bacteriocins like J46 function.

Fluorescence-Based Assays: These methods are invaluable for monitoring real-time changes in cell physiology.

Membrane Permeabilization: Assays using fluorescent dyes that are sensitive to membrane potential (e.g., DiSC3(5)) can visualize the dissipation of the proton motive force.

ATP Leakage: The release of intracellular ATP can be quantified using luciferin/luciferase-based fluorescence detectors, providing a direct measure of energy depletion. bioline.org.br

pHluorin2 Assay: This is a sophisticated fluorescence-based method that measures changes in the intracellular pH of a target strain. nih.govresearchgate.net A drop in internal pH caused by bacteriocin-induced pore formation leads to a quantifiable change in fluorescence, allowing for a sensitive assessment of membrane damage. nih.gov

Fluorescence Anisotropy: This technique can be used to measure the disruption of the lipid bilayer, providing insights into how the bacteriocin interacts with and disorders the cell membrane.

Electron Microscopy: Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphological consequences of bacteriocin treatment.

Scanning Electron Microscopy (SEM): Provides high-resolution images of the cell surface, revealing damage such as pore formation, cell surface collapse, and altered texture following exposure to the bacteriocin. nih.gov

Transmission Electron Microscopy (TEM): Allows for the examination of ultrathin cross-sections of bacterial cells. TEM can reveal internal damage, such as the disorganization of cytoplasmic contents and alterations in the cell envelope structure, confirming the lethal effects observed in viability assays. nih.gov

Cryo-Electron Microscopy: This advanced technique can be used to determine the high-resolution 3D structure of the bacteriocin, which helps in understanding how its conformation relates to its function of interacting with and disrupting bacterial membranes.

Antimicrobial Spectrum and Specificity of Bacteriocin J46

Efficacy of Bacteriocin (B1578144) J46 Against Gram-Positive Bacteria

Initial studies have consistently shown that Bacteriocin J46 has a broad spectrum of activity against Gram-positive bacteria. nih.gov Its primary mode of action involves permeabilizing the cytoplasmic membrane of susceptible cells, leading to the loss of essential ions and molecules, and ultimately, cell death. nih.gov

Activity Against Lactic Acid Bacteria (LAB)

This compound exhibits potent antimicrobial activity against various lactic acid bacteria. nih.gov This is a key characteristic, as it allows the producing strain, Lactococcus lactis subsp. cremoris J46, to outcompete other LAB in fermented environments like milk. The synthetic form of J46 has been shown to be as effective as its natural counterpart in inhibiting LAB. nih.gov

Activity Against Foodborne Pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus)

A significant area of research has focused on the efficacy of this compound against prominent foodborne pathogens. It demonstrates strong bactericidal action against Listeria monocytogenes and Staphylococcus aureus. nih.gov This makes it a promising candidate for use as a natural biopreservative in food products to enhance safety and extend shelf life. For instance, its application in cheese production has been shown to effectively reduce spoilage organisms.

Activity Against Other Clinically Relevant Gram-Positive Species

Beyond foodborne pathogens, this compound has demonstrated inhibitory effects against other clinically significant Gram-positive bacteria. nih.gov While specific data on a wide range of these species is still emerging, its broad-spectrum activity against Gram-positive organisms suggests potential applications in veterinary medicine, such as in the prevention of mastitis in dairy cattle caused by Staphylococcus aureus.

Activity of this compound Against Gram-Negative Bacteria

The effectiveness of this compound against Gram-negative bacteria is limited due to the protective outer membrane of these organisms.

Permeabilization of Outer Membrane Barriers and Efficacy Challenges

The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing bacteriocins like J46 from reaching their target, the cytoplasmic membrane. This structural difference is the primary reason for the lack of activity against Gram-negative species. The bacteriocin release protein, which can activate outer membrane phospholipase A, is a mechanism some bacteria use to release colicins, but this is not an inherent function of this compound. nih.gov

Strategies to Enhance this compound Activity Against Gram-Negative Organisms

To overcome the challenge posed by the outer membrane, researchers have explored various strategies to enhance the activity of bacteriocins against Gram-negative bacteria. One common approach is the use of chelating agents, such as ethylenediaminetetraacetic acid (EDTA). EDTA can disrupt the outer membrane, making it more permeable and allowing bacteriocins to access the cytoplasmic membrane. nih.gov This strategy has been successfully demonstrated with other bacteriocins, expanding their spectrum of activity to include Gram-negative pathogens. nih.gov Other methods that have shown promise with various bacteriocins include the use of organic acids, salts, and physical treatments like high-pressure processing and pulsed electric fields. nih.gov

Interactive Data Table: Antimicrobial Spectrum of this compound

Target BacteriaTypeEfficacy of this compoundNotes
Lactic Acid BacteriaGram-PositiveHighEffective in competitive environments like fermented foods. nih.gov
Listeria monocytogenesGram-PositiveHighA key foodborne pathogen inhibited by J46. nih.gov
Staphylococcus aureusGram-PositiveHighAnother significant foodborne and clinical pathogen susceptible to J46. nih.gov
Other Gram-Positive BacteriaGram-PositiveModerate to HighBroad-spectrum activity suggests potential against various species. nih.gov
Gram-Negative BacteriaGram-NegativeLow (without enhancers)The outer membrane presents a significant barrier.

Activity Against Spoilage Microorganisms and Other Undesirable Species

This compound, an antimicrobial peptide produced by Lactococcus lactis subsp. cremoris J46, demonstrates significant inhibitory activity against a range of Gram-positive bacteria, including several species responsible for food spoilage. researchgate.net Its efficacy makes it a candidate for application in food preservation to enhance safety and extend shelf life. mdpi.comelabp.org The primary targets of this compound are lactic acid bacteria and other Gram-positive pathogens.

Initial characterization studies revealed that this compound effectively inhibits various strains of lactobacilli, lactococci, bacilli, and clostridia. researchgate.netresearchgate.net A particularly notable activity is its ability to prevent the outgrowth of spores from Clostridium tyrobutyricum, a bacterium notorious for causing late blowing defects in semi-hard and hard cheeses. researchgate.netresearchgate.net The bacteriocin has also shown potent bactericidal action against significant foodborne pathogens such as Listeria monocytogenes and Staphylococcus aureus. In controlled studies, the incorporation of bacteriocins like J46 into food matrices such as cheese resulted in a significant reduction of spoilage organisms.

The spectrum of activity for this compound is primarily focused on Gram-positive bacteria, a common trait for Class IIa bacteriocins. However, it generally lacks activity against Gram-negative species unless used in combination with agents that disrupt the outer membrane. The table below summarizes the known antimicrobial spectrum of this compound against undesirable microorganisms in food contexts.

Target MicroorganismTypeRelevance in FoodInhibitory Effect of this compound
Clostridium tyrobutyricumSpoilage BacteriumCauses "late blowing" defect in cheeseInhibits spore outgrowth researchgate.netresearchgate.net
Listeria monocytogenesPathogenic BacteriumCauses listeriosis; a major food safety concernPotent bactericidal activity
Staphylococcus aureusPathogenic BacteriumCauses food poisoning through toxin productionPotent bactericidal activity
Various Lactobacillus spp.Spoilage BacteriaCan cause spoilage in various food productsInhibitory activity researchgate.netresearchgate.net
Various Lactococcus spp.Spoilage BacteriaCan cause spoilage in dairy productsInhibitory activity researchgate.netresearchgate.net
Various Bacillus spp.Spoilage BacteriaCan cause spoilage in a wide range of foodsInhibitory activity researchgate.netresearchgate.net
Streptococcus thermophilusBacteriumGenerally desirable in dairy, but can be undesirableInhibitory activity researchgate.net

Synergistic and Antagonistic Interactions of this compound with Other Antimicrobials

The combination of bacteriocins with other antimicrobial agents is a strategy explored to enhance antimicrobial potency, broaden the spectrum of activity, and reduce the development of resistant strains. nih.govfrontiersin.orgnih.gov Such synergistic interactions can lead to a more effective inhibition of pathogens at lower concentrations of each agent, which is beneficial for both medical and food preservation applications. mdpi.comnih.gov

While extensive research exists on the synergistic effects between different bacteriocins, specific studies detailing the combinatorial effects of this compound with other bacteriocins are not widely available. However, the principles of such combinations are well-established. Combining bacteriocins with different modes of action or target specificities can result in enhanced antimicrobial activity. nih.gov

A comparative study between this compound and nisin, a well-known lantibiotic, highlighted differences in their stability under varying pH conditions. nih.gov At a pH of 6.4, nisin lost approximately 23% of its activity, whereas this compound showed no loss of activity. nih.gov This superior stability of this compound at near-neutral pH values suggests it could be more effective in certain food environments. nih.gov While this study did not investigate synergy, these differing characteristics are crucial when considering potential combinations. A hypothetical combination of the two could provide broad-spectrum activity across a wider pH range than either bacteriocin alone.

The strategy of combining bacteriocins with conventional antibiotics is being investigated as a potential method to combat antibiotic-resistant bacteria. nih.gov This approach can restore the effectiveness of an antibiotic, reduce the required concentration, and broaden the spectrum of activity. frontiersin.orgnih.gov The different mechanisms of action—bacteriocins typically targeting the cell membrane and many antibiotics inhibiting processes like cell wall synthesis or protein synthesis—can lead to powerful synergistic effects. jabonline.in

Specific in vitro studies on the synergistic effects of this compound combined with conventional antibiotics are not prominently featured in available research. However, based on the general principles observed with other bacteriocins, particularly those from Class II, it is plausible that this compound could act synergistically with various antibiotics. For instance, combinations of bacteriocins with cell wall synthesis inhibitors (e.g., β-lactams like penicillin) or protein synthesis inhibitors (e.g., chloramphenicol) have proven effective against various pathogens. nih.gov A bacteriocin can disrupt the cell membrane, facilitating the entry of an antibiotic into the cell, thereby enhancing its efficacy. mdpi.com

The following table illustrates potential, though hypothetical, synergistic combinations based on established principles of bacteriocin-antibiotic synergy.

BacteriocinConventional AntibioticProposed Mechanism of SynergyPotential Target Organisms
This compoundPenicillin (β-lactam)J46 disrupts membrane integrity, allowing penicillin easier access to inhibit cell wall synthesis.Gram-positive pathogens (e.g., Staphylococcus aureus, Listeria monocytogenes)
This compoundVancomycin (Glycopeptide)Both agents can interact with lipid II precursors, potentially leading to enhanced inhibition of cell wall synthesis and membrane disruption. mdpi.comVancomycin-susceptible and potentially some resistant enterococci strains.
This compoundChloramphenicol (Protein Synthesis Inhibitor)Membrane permeabilization by J46 could increase the intracellular concentration of chloramphenicol, boosting its effect on the ribosome.Broad-spectrum, including Gram-positive pathogens.

Combining bacteriocins with natural antimicrobial compounds, such as essential oils and organic acids, is a promising strategy for developing effective and "natural" food preservation systems. mdpi.comnih.gov These combinations can exhibit synergistic effects, broadening the antimicrobial spectrum to include Gram-negative bacteria and fungi. mdpi.com

Research specifically investigating the synergy between this compound and other natural antimicrobials is limited. However, the general field of study shows significant potential. For example, essential oils can destabilize the outer membrane of Gram-negative bacteria, making them susceptible to bacteriocins that would otherwise be ineffective. frontiersin.org Similarly, organic acids can lower the external pH, which can enhance the activity and solubility of some bacteriocins. Given that this compound shows high stability across a range of pH values, combining it with organic acids could be a particularly effective hurdle technology in food preservation. researchgate.netnih.gov

Applications of Bacteriocin J46 in Non Human Microbial Control

Utilization of Bacteriocin (B1578144) J46 in Food Preservation Systems

Bacteriocins, including J46, are recognized for their potential as natural food preservatives due to their ability to inhibit the growth of spoilage and pathogenic bacteria. nih.govresearchgate.netnih.gov The application of bacteriocins in food can be achieved by inoculating foods with bacteriocin-producing bacteria or by adding purified or semi-purified bacteriocins as food additives. nih.gov

Bacteriocin J46, originally isolated from fermented milk, is particularly well-suited for application in dairy products. researchgate.net Its stability in the mildly acidic to neutral pH ranges commonly found in fermented foods and dairy products makes it a superior candidate compared to other bacteriocins like nisin, which loses significant activity at a neutral pH. nih.gov Research has demonstrated the effectiveness of this compound in cheese production, where its incorporation into the cheese matrix led to a significant reduction in spoilage organisms. This bacteriocin has shown inhibitory activity against various lactic acid bacteria, Staphylococcus aureus, and Listeria monocytogenes, which are common contaminants in dairy environments.

Lactococcus lactis subsp. cremoris, the producer of J46, is a key bacterium in dairy fermentations, suggesting a natural compatibility and potential for in-situ production of the bacteriocin during the fermentation process.

The broad-spectrum activity of this compound against Gram-positive bacteria, including significant foodborne pathogens, positions it as a potential biopreservative for meat, poultry, and seafood. medcraveonline.com Bacteriocins are increasingly being explored as natural alternatives to chemical preservatives in these products to control the growth of spoilage and pathogenic microorganisms. medcraveonline.comelabp.orgijarbs.com While specific studies focusing exclusively on this compound in meat and seafood are less detailed in the provided results, the general application of bacteriocins from lactic acid bacteria (LAB) in these sectors is well-documented. medcraveonline.comelabp.org For instance, bacteriocins have been shown to be effective against Listeria monocytogenes, a major concern in ready-to-eat meat products. frontiersin.orgfood-safety.com The application of bacteriocins can extend the shelf life of products like frankfurters and fresh beef. medcraveonline.comconicet.gov.ar

The primary function of this compound in food preservation is to extend the shelf life and enhance the safety of food products. nih.gov By inhibiting the growth of spoilage bacteria, it helps to maintain the quality and sensory characteristics of food for a longer period. researchgate.netglobalresearchonline.net Its targeted action against pathogenic bacteria like Listeria monocytogenes and Staphylococcus aureus directly contributes to food safety, reducing the risk of foodborne illnesses. ingentaconnect.com Controlled studies have confirmed that the use of J46 in cheese production resulted in an extended shelf life and improved safety profiles. The stability of this compound under various processing conditions, including heat, further enhances its utility as a reliable food preservative.

Table 1: Inhibitory Spectrum of this compound

Target Organism Inhibition Reference
Lactococcus lactis Effective
Listeria monocytogenes Effective
Staphylococcus aureus Effective

A modern approach to food preservation involves the integration of antimicrobial agents into packaging materials, a concept known as active packaging. globalresearchonline.netresearchgate.net Bacteriocins, including potentially J46, can be incorporated into polymer films or coatings that are applied directly to food surfaces. frontiersin.org This method allows for a slow and sustained release of the antimicrobial agent, providing continuous protection against microbial contamination. researchgate.net

Another strategy is the use of bioprotective cultures, which are live microorganisms added to food to inhibit the growth of undesirable microbes. frontiersin.orgmdpi.com A strain of Lactococcus lactis that produces this compound could be used as a protective culture in fermented foods, where it would not only contribute to the fermentation process but also produce the bacteriocin in situ to enhance safety and shelf life. frontiersin.org

Role in Extending Shelf Life and Enhancing Food Safety

Potential Applications of this compound in Veterinary Microbiology

The antimicrobial properties of bacteriocins also present opportunities for their use in veterinary medicine as an alternative to traditional antibiotics. researchgate.netmdpi.com

Bovine mastitis, an inflammatory disease of the udder commonly caused by bacterial infections, is a major economic concern for the dairy industry. nih.gov Pathogens like Staphylococcus aureus and various streptococci are major causative agents. mdpi.com Bacteriocins are being investigated as a promising alternative for the prevention and control of mastitis. nih.gov

Research has shown that bacteriocins can have a lethal effect on staphylococci and streptococci, including those that form biofilms, which are notoriously difficult to treat with conventional antibiotics. nih.gov A study on bacteriocin-based teat dips demonstrated a significant reduction in staphylococci and streptococci on the teat skin of dairy cows, which is a key strategy in preventing new intramammary infections. nih.gov While the specific use of this compound in this context is not explicitly detailed in the provided results, its demonstrated activity against Staphylococcus aureus suggests its potential as a candidate for further investigation in the control of mastitis pathogens. biorxiv.org The development of probiotic bacteria engineered to produce bacteriocins is also being explored as a preventative measure against mastitis.

Table 2: Mentioned Compound Names

Compound Name
Acetic acid
This compound
Diacetyl
Enterocin P
Enterocin T8
Helveticin J
Hydrogen peroxide
Lactic acid
Lactococcin MMFII
Nisin
Pediocin
Plantaricin C19
Reuterin
Sakacin

Control of Pathogenic Microorganisms in Livestock (e.g., mastitis pathogens)

Research into this compound Applications in Aquaculture

The potential application of this compound in aquaculture is an area of research interest, driven by the need for alternatives to conventional antibiotics for disease control in fish and shellfish farming. semanticscholar.orgnih.gov Bacteriocins are seen as a promising solution due to their specific action and low environmental impact. researchgate.net Research has shown that bacteriocin-producing bacteria can prevent the spread of pathogens by occupying the same ecological niche. researchgate.net

This compound, produced by Lactococcus lactis subsp. cremoris J46, has demonstrated inhibitory activity against several bacterial strains, including some relevant to aquaculture environments. semanticscholar.orgnih.gov Notably, it is effective against the outgrowth of Clostridium tyrobutyricum spores. semanticscholar.org While this bacterium is more commonly known as a spoilage organism in cheese, Clostridium species can be pathogenic in aquatic environments. The ability of this compound to inhibit such bacteria highlights its potential as a biocontrol agent in aquaculture settings. semanticscholar.org Patents related to aquaculture health products have included bacteriocins as active components to suppress harmful microorganisms, such as those causing vibriosis, and to aid in the elimination of organic pollutants. researchgate.net The stability of this compound over a range of pH values and its resistance to heat further support its potential utility in the variable conditions of aquaculture systems. semanticscholar.orgscielo.br

Exploration of this compound in Agricultural Plant Protection

The use of bacteriocins in agriculture for controlling plant pathogens is an emerging field of study, offering a potential alternative to chemical pesticides. frontiersin.orgcabidigitallibrary.org These ribosomally synthesized peptides can exhibit targeted activity against specific bacterial pathogens, minimizing disruption to the beneficial plant microbiome. frontiersin.orgfrontiersin.org

The exploration of this compound in this context is in its preliminary stages. The successful chemical synthesis of the J46 peptide (sJ46) has been a significant step, demonstrating that the peptide can be produced artificially. nih.govresearchgate.net This synthetic version was found to have identical antimicrobial activity to its natural counterpart, opening the door for potential larger-scale production for various applications, including agriculture. nih.gov The mode of action of this compound involves specific adsorption to susceptible bacteria and the formation of pores in the cytoplasmic membrane, a mechanism that could be effective against plant pathogens if they fall within its activity spectrum. nih.govresearchgate.net However, direct studies applying this compound to plants to assess its efficacy in disease control are not yet available in the reviewed literature.

The potential of this compound as a biocontrol agent is defined by its spectrum of antimicrobial activity. Research has established that this compound, an atypical Class IIa bacteriocin, is primarily effective against other Gram-positive bacteria. nih.gov Its activity has been documented against various lactic acid bacteria and certain species of Clostridium and Bacillus. semanticscholar.org

The table below summarizes the known inhibitory spectrum of this compound based on available research.

Target MicroorganismSusceptibilityReference(s)
Lactobacillus strainsInhibited semanticscholar.org
Lactococcus strainsInhibited semanticscholar.org
Bacillus strainsInhibited semanticscholar.org
Clostridium strainsInhibited semanticscholar.org
Streptococcus thermophilusInhibited semanticscholar.org
Clostridium tyrobutyricum (spore outgrowth)Inhibited semanticscholar.org
Gram-negative bacteriaNot susceptible nih.govresearchgate.net
Stationary-phase cellsNot susceptible nih.govresearchgate.net

Current research has not specifically evaluated the efficacy of this compound against known fungal or bacterial plant pathogens. semanticscholar.orgnih.govnih.gov While bacteriocins, in general, are being investigated for this purpose, the specific application and effectiveness of J46 in controlling diseases such as those caused by Pseudomonas, Xanthomonas, or fungal pathogens have not been documented. frontiersin.orgcabidigitallibrary.org Further research would be required to determine if its spectrum of activity extends to relevant phytopathogens.

The application of any antimicrobial agent, including bacteriocins, to a plant can potentially alter its microbiome. frontiersin.org The plant microbiome, consisting of a complex community of bacteria, fungi, and other microorganisms, plays a crucial role in plant growth and health. heyzine.com Introducing a substance like this compound would likely have a selective effect, inhibiting the growth of susceptible bacterial populations.

Given that this compound primarily targets Gram-positive bacteria, its application could lead to a shift in the plant's microbial community structure, potentially favoring Gram-negative bacteria or resistant Gram-positive species. nih.govresearchgate.net Studies on Lactococcus lactis, the producer of this compound, have shown that some strains are well-adapted for growth on plant tissues, possessing genes for metabolizing plant-derived carbohydrates. researchgate.net This suggests that the producing bacterium itself could interact with the plant environment. However, there are no specific studies that have investigated the direct impact of the purified this compound on the composition of the plant microbiome and the subsequent effects on plant health. Such research would be necessary to understand the ecological implications of its use in agriculture.

Biocontrol of Fungal and Bacterial Plant Pathogens

Investigation of this compound in Environmental Bioremediation Strategies

The investigation into the applications of bacteriocins in environmental bioremediation is a novel and largely developing field. researchgate.netfrontiersin.org Bioremediation utilizes microorganisms to degrade or detoxify environmental pollutants. frontiersin.org In theory, bacteriocins could be used to modulate microbial communities to enhance the degradation of specific pollutants or to control populations of undesirable microorganisms in bioremediation systems.

For this compound specifically, there is a significant lack of direct research into its use for environmental bioremediation. While some literature makes broad statements about the potential of bacteriocins in this area, specific studies applying J46 to degrade pollutants or manage microbial consortia in soil or water treatment are absent from the available scientific record. researchgate.netresearchgate.net One patent for an aquaculture product containing bacteriocins makes a general claim about participation in "biological degradation" and the elimination of "organic pollutant[s]," but this is not substantiated with specific data on this compound. researchgate.net Therefore, the role of this compound in environmental bioremediation remains a speculative and unexplored area of research.

Microbial Resistance to Bacteriocin J46

Mechanisms of Intrinisic Resistance to Bacteriocin (B1578144) J46

Intrinsic resistance refers to the innate ability of a microorganism to resist the action of an antimicrobial agent. For Bacteriocin J46, several factors contribute to this natural resilience.

A primary mechanism of intrinsic resistance is the composition and state of the bacterial cell envelope, which can prevent the bacteriocin from reaching its target. Studies have shown that resistant Gram-positive and Gram-negative bacterial strains exhibit significantly lower adsorption of this compound compared to susceptible strains. nih.gov This suggests that the surfaces of resistant cells lack the appropriate receptors or possess features that repel the bacteriocin.

The physiological state of the cell is also a crucial determinant of susceptibility. This compound is notably bactericidal towards actively growing cells in the logarithmic phase but is ineffective against cells in the stationary phase. nih.gov Energy-depleted cells are also unaffected. nih.gov The activity of this compound is dependent on the target cell's proton motive force, specifically requiring both a pH gradient (ΔpH) and an electrical potential (ΔΨ) across the membrane. nih.gov Stationary-phase cells may have a reduced membrane potential, rendering them intrinsically resistant.

Furthermore, environmental conditions such as pH can dictate the bacteriocin's effectiveness. At a neutral pH of 7.0, this compound shows no adsorption to target cells and consequently no antibacterial activity, indicating that certain environmental conditions can confer a state of temporary intrinsic resistance. nih.gov

Mechanisms of Acquired Resistance to this compound

Acquired resistance involves the modification of a microorganism's genetic makeup, allowing it to withstand a previously effective antimicrobial agent. This can occur through mutation or the acquisition of resistance genes from other bacteria. mdpi.commicrobiologyclass.net

The action of many bacteriocins begins with binding to specific receptors on the target cell surface. stm-journal.ru For this compound, its ability to specifically adsorb onto susceptible bacteria implies the existence of such a receptor. nih.gov A common mechanism of acquired resistance is the alteration or complete loss of these receptor sites through genetic mutation. researchgate.netmdpi.com By modifying the target, the bacterium prevents the bacteriocin from docking and initiating its lethal action, which for J46 involves pore formation in the cytoplasmic membrane. nih.govmdpi.com Changes in the surface charge of the cell wall can also disrupt bacteriocin binding and contribute to resistance. mdpi.com

Efflux pumps are transport proteins embedded in the bacterial membrane that actively expel toxic substances, including antimicrobials, from the cell. wikipedia.orgscielo.br These systems are a well-documented mechanism of both intrinsic and acquired resistance to a wide range of compounds. explorationpub.comfrontiersin.org The overexpression of genes encoding these pumps can prevent bacteriocins from reaching their intracellular targets or accumulating to effective concentrations. mdpi.com While specific studies identifying efflux pumps that act on this compound are not detailed in the provided research, this mechanism is a recognized form of resistance against other bacteriocins and antimicrobial peptides, making it a plausible strategy for bacteria to acquire resistance to J46. mdpi.comexplorationpub.com These pumps can be specific to one drug or accommodate multiple different compounds. wikipedia.org

Bacteria can acquire resistance by producing enzymes that degrade or inactivate the bacteriocin. mdpi.commdpi.com The proteinaceous nature of this compound makes it susceptible to certain proteolytic enzymes. Research has demonstrated that its antimicrobial activity is completely destroyed by exposure to specific proteases. This indicates that bacteria capable of secreting such enzymes could effectively neutralize the bacteriocin. nih.govresearchgate.netsemanticscholar.org

Table 1: Enzymatic Sensitivity of this compound
EnzymeEffect on this compound ActivityReference
PronaseSensitive (Inactivated) researchgate.net
TrypsinSensitive (Inactivated) nih.govresearchgate.netsemanticscholar.org
α-ChymotrypsinSensitive (Inactivated) nih.govresearchgate.netsemanticscholar.org
Proteinase KSensitive (Inactivated) nih.govsemanticscholar.org
PapainResistant (Activity Retained) researchgate.net
PepsinResistant (Activity Retained) researchgate.net

Efflux Pumps and Active Transport Systems

Genetic Basis of Resistance to this compound: Plasmid vs. Chromosomal Encoding

The genetic determinants of resistance to antimicrobials can be located on the bacterial chromosome or on mobile genetic elements such as plasmids and transposons. microbiologyclass.netnih.gov Chromosomal resistance typically arises from spontaneous mutations in genes that encode the target of the antimicrobial, proteins involved in drug transport, or regulatory elements. mdpi.comfrontiersin.org

Acquired resistance, however, is frequently mediated by plasmids—extrachromosomal DNA molecules that can be transferred between bacteria through horizontal gene transfer. frontiersin.org This is a particularly efficient way for resistance to spread through a bacterial population. frontiersin.org In the case of this compound, the structural gene responsible for its production, lcpJ, has been identified on a 60-kb plasmid in the producing strain Lactococcus lactis subsp. cremoris J46. researchgate.net Bacteriocin-producing strains are protected from their own bacteriocin by specific immunity proteins, and the genes for these are often located on the same plasmid as the bacteriocin gene itself. mdpi.com The presence of the this compound structural gene on a plasmid suggests that the corresponding immunity gene is also plasmid-borne, making it potentially transferable to other bacteria, which could then become resistant. mdpi.commdpi.com

Dynamics of Resistance Development Under Selective Pressure and Environmental Conditions

The emergence and spread of resistance within a bacterial population are driven by selective pressure. mdpi.com When a population of bacteria is exposed to an antimicrobial agent like this compound, susceptible cells are killed or inhibited, while resistant variants survive and proliferate. mdpi.com Continuous exposure to the bacteriocin can therefore lead to the selection and dominance of resistant strains. pom.go.id

The dynamics of this process are influenced by various factors. The physiological state of the bacteria is critical; for instance, the ineffectiveness of this compound against stationary-phase cells means that these cells can survive exposure and later resume growth when conditions become favorable. nih.gov Environmental conditions like pH also play a role; the stability and activity of this compound are pH-dependent, being more stable in mildly acidic to neutral conditions compared to other bacteriocins like nisin. nih.gov This means that the selective pressure exerted by J46 will vary with the acidity of the environment. The development of resistance is a key challenge for the therapeutic and food preservation applications of bacteriocins, and strategies such as using bacteriocins in combination may be employed to reduce the likelihood of resistance emerging. umass.edunih.gov

Strategies to Mitigate or Overcome this compound Resistance in Application Contexts

The emergence of microbial resistance to bacteriocins, including this compound, is a significant concern that can limit their long-term effectiveness in both clinical and industrial settings. jabonline.in The development of resistance is a natural evolutionary response, with reported frequencies for some bacteriocins ranging from 10⁻⁴ to 10⁻⁹ depending on the bacterial species. nih.gov To counteract this, several strategic approaches have been developed to prevent, reduce, or overcome resistance, ensuring the sustained efficacy of these antimicrobial peptides.

Combination Therapies (Hurdle Technology)

Potential synergistic partners for bacteriocins like J46 include:

Other Bacteriocins: Combining multiple bacteriocins can target different cellular receptors or pathways, making it more difficult for bacteria to develop cross-resistance. nih.gov

Organic Acids: Compounds like lactic acid and citric acid can destabilize the outer membrane of Gram-negative bacteria, facilitating bacteriocin access to the cytoplasmic membrane. nih.gov

Essential Oils and Phenolic Compounds: Natural antimicrobials derived from plants can work synergistically with bacteriocins to disrupt cell membranes and other vital cellular functions. nih.govresearchgate.net

Nanoparticles: Conjugating bacteriocins with nanoparticles, such as silver or gold nanoparticles, can enhance their stability, protect them from enzymatic degradation, and improve their efficacy against resistant pathogens by disrupting the cell membrane and internal cellular processes. jabonline.inresearchgate.net

Physical Treatments: Combining bacteriocin application with non-thermal physical processes like high-pressure processing (HPP) or pulsed electric fields (PEF) can effectively inhibit microbial growth and prevent the emergence of resistant strains, particularly against resilient forms like bacterial endospores. nih.govresearchgate.net

The table below summarizes research findings on the synergistic effects of bacteriocin-based combination therapies, illustrating the potential of this strategy.

Table 1: Examples of Synergistic Antimicrobial Combinations with Bacteriocins

Bacteriocin(s) Combination Agent(s) Target Microorganism(s) Observed Effect Reference
Microcin J25 Citric Acid + Lactic Acid Salmonella Newport Synergistic nih.gov
Microcin J25 Reuterin + Citric Acid Salmonella Newport Synergistic nih.gov
Pediocin PA-1 Citric Acid + Lactic Acid Listeria ivanovii Partially Synergistic nih.gov
Nisin Z Lactic Acid / Citric Acid Listeria ivanovii Partially Synergistic nih.gov
Bacteriophage P100 Enterocin AS-48 Listeria monocytogenes Synergistic mdpi.com
Bacteriophage P100 Pediocin PA-1/AcH Listeria monocytogenes Synergistic mdpi.com

Bioengineering and Formulation Strategies

Modern biotechnological tools offer pathways to enhance the intrinsic properties of bacteriocins and their delivery, thereby overcoming resistance mechanisms.

Peptide Engineering: Genetic modification of the bacteriocin's peptide sequence can improve its potency, stability, and specificity. numberanalytics.com For instance, increasing the hydrophobicity or net positive charge of a bacteriocin can enhance its interaction with and disruption of the negatively charged bacterial membrane. researchgate.net

Encapsulation and Advanced Delivery Systems: Encapsulating bacteriocins in delivery systems like liposomes or starch-based matrices protects them from degradation by proteases and ensures a controlled release at the target site. mdpi.com This is particularly relevant for applications where digestive enzymes could inactivate the peptide. mdpi.com This approach not only improves stability but also can help overcome resistance by delivering a high localized concentration of the bacteriocin. researchgate.net

Targeting Physiological States

Research on this compound has revealed that its bactericidal activity is most potent against cells in the logarithmic (active growth) phase and is significantly less effective against cells in the stationary phase. nih.gov This dependency on the physiological state of the target cell presents a strategic opportunity. Applications can be timed or designed to coincide with the target bacteria's active growth phase to maximize the efficacy of this compound and reduce the chances for resistance to develop among less susceptible stationary-phase cells. nih.gov

Methodological Advancements and in Vitro Research Models for Bacteriocin J46

Advanced Purification and High-Throughput Characterization Techniques for Bacteriocin (B1578144) J46

The initial isolation and purification of Bacteriocin J46 are critical steps for its characterization. A common approach involves a multi-step strategy to achieve high purity. d-nb.info The process typically begins with the cultivation of Lactococcus lactis J46 in a suitable medium, such as APT or MRS broth, for approximately 18 hours at 30°C to optimize bacteriocin production. To enhance the yield, surfactants like Tween 80 and divalent cations can be added to the culture medium to minimize the adsorption of the bacteriocin to the producer cells.

Following cultivation, the bacterial cells are removed from the culture broth. Methodologies to obtain the bacteriocin-containing supernatant include:

Heat Treatment: Boiling culture aliquots to inactivate proteases.

Centrifugation: Separating cells from the supernatant.

Acidification: Adjusting the pH of the broth to improve bacteriocin stability and extraction efficiency.

Purification of this compound from the supernatant is then typically achieved through a series of chromatographic techniques. A widely used strategy combines different chromatographic methods to isolate the peptide based on its physicochemical properties. d-nb.info

Table 1: Common Purification Techniques for this compound

StepMethodologyPurpose
1Ammonium (B1175870) Sulfate (B86663) Precipitation To concentrate the bacteriocin from the culture supernatant. d-nb.inforesearchgate.net
2Cation Exchange Chromatography To bind and elute the bacteriocin based on its positive charge.
3Size-Exclusion Chromatography To separate molecules based on their size.
4Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) To achieve high purity of the bacteriocin based on its hydrophobicity. researchgate.net

Once purified, characterization techniques are employed to confirm the identity and purity of this compound. These include MALDI-TOF mass spectrometry to determine its molecular mass and SDS-PAGE to assess its purity. researchgate.net

Standardized Bioassays and High-Throughput Screening Platforms for this compound Activity

To evaluate the antimicrobial efficacy of this compound, standardized bioassays are essential. High-throughput screening (HTS) platforms have also been developed to rapidly assess the activity of numerous samples. frontiersin.orgnih.gov These methods are crucial for determining the inhibitory spectrum and potency of the bacteriocin.

Agar (B569324) Diffusion and Microdilution Methods

Agar diffusion and microdilution methods are fundamental techniques for quantifying the antimicrobial activity of this compound. researchgate.net

Agar Well Diffusion Assay (AWDA): This method involves creating wells in an agar plate seeded with a sensitive indicator strain. researchgate.net The bacteriocin solution is added to the wells, and after incubation, the diameter of the inhibition zone around the well is measured to determine the antimicrobial activity. ingentaconnect.com This technique is widely used for initial screening of bacteriocin production. researchgate.net

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the bacteriocin. It involves preparing serial dilutions of the bacteriocin in a liquid growth medium in a 96-well plate, followed by the addition of the indicator microorganism. researcherslinks.com The MIC is the lowest concentration of the bacteriocin that prevents visible growth of the indicator strain. conicet.gov.ar

Time-Kill Kinetics and Cell Viability Assays

Time-kill kinetics assays provide a dynamic view of the bactericidal or bacteriostatic effect of this compound over time. emerypharma.com In these assays, a specific concentration of the bacteriocin is added to a bacterial culture, and the number of viable cells (colony-forming units, CFU/mL) is determined at various time points. emerypharma.comnelsonlabs.com A significant reduction in CFU/mL, typically a 3-log10 decrease (99.9% killing), indicates bactericidal activity. emerypharma.com Studies have shown that this compound exhibits bactericidal activity against susceptible strains, causing a continuous decrease in bacterial viability over time. nih.gov

Cell viability assays further confirm the effect of the bacteriocin on bacterial cells. These can include methods that measure metabolic activity or membrane integrity. For instance, the release of intracellular components like potassium ions (K⁺) and the depletion of ATP are indicators of membrane damage caused by this compound. nih.gov

'Omics' Approaches in this compound Research (Genomics, Proteomics, Metabolomics)

The application of 'omics' technologies has revolutionized the study of bacteriocins, including J46, by providing a holistic view of the biological processes involved.

Genomics: Genomic analysis has been instrumental in identifying the biosynthetic gene clusters (BGCs) responsible for the production of bacteriocins. nih.govmdpi.com For this compound, the genes involved in its production, regulation, and immunity are encoded within a specific gene cluster. researchgate.netdntb.gov.ua The identification of these genes has been facilitated by PCR-based screening methods and in silico analysis of genomic data. mdpi.comresearchgate.net

Proteomics: Proteomic approaches are used to study the proteins expressed by the producing organism under different conditions. This can help in understanding the regulation of bacteriocin production and the host's response to its synthesis.

Metabolomics: Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. This can provide insights into the metabolic pathways that are active during bacteriocin production and how they might be optimized to enhance yield.

Bioinformatics Tools for Predicting this compound Properties, Interactions, and Biosynthesis

Bioinformatics plays a crucial role in modern bacteriocin research, from discovery to characterization. researchgate.net Several online tools and databases have been developed to aid in the identification and analysis of bacteriocins.

BACTIBASE: An integrated database that provides detailed information on known bacteriocins, including their sequences, structures, and antimicrobial activities. researchgate.netmdpi.com

BAGEL: A genome mining tool specifically designed to identify putative bacteriocin gene clusters within bacterial genomes. frontiersin.orgbiorxiv.orgoaepublish.com

antiSMASH: Another popular tool for identifying biosynthetic gene clusters for a wide range of secondary metabolites, including bacteriocins. oaepublish.com

These tools utilize homology-based searches and machine learning algorithms to predict new bacteriocins and analyze their properties, such as structure, physicochemical characteristics, and potential interactions with target membranes. researchgate.netfrontiersin.org

In Vitro and Ex Vivo Model Systems for Studying this compound Efficacy (excluding human models)

To evaluate the effectiveness of this compound in more complex environments that mimic real-world applications, various in vitro and ex vivo models are employed.

Food Models: The efficacy of this compound as a food preservative has been tested in various food matrices. For example, its ability to inhibit the growth of spoilage and pathogenic bacteria has been evaluated in products like cheese.

Animal Microbiota Models: In vitro fermentation models that simulate the gut microbiota of animals, such as chickens, have been used to study the impact of bacteriocins on the microbial community. mdpi.com These models help in understanding how bacteriocins might modulate the gut microbiome and control pathogens in an agricultural setting.

These models provide valuable data on the stability and activity of this compound under different conditions, which is crucial for its potential application in food preservation and animal health.

Biofilm Inhibition and Disruption Assays

Research into the anti-biofilm properties of this compound, a peptide produced by Lactococcus lactis subsp. cremoris J46, has utilized various in vitro assays to determine its efficacy in preventing the formation of and disrupting established biofilms of pathogenic bacteria. nih.gov These assays are crucial for understanding the potential of this compound as a biocontrol agent in food and clinical settings.

Methodologies for assessing biofilm inhibition typically involve the co-incubation of the target pathogen with varying concentrations of this compound in a suitable growth medium. The extent of biofilm formation is then quantified using techniques such as the crystal violet assay, which stains the total biofilm biomass. Further detailed analysis can be achieved by quantifying viable cells within the biofilm through methods like flow cytometry or by assessing the metabolic activity of the cells using assays like the 2,3,5-triphenyltetrazolium chloride (TTC) assay. mdpi.com

For evaluating the disruption of pre-formed biofilms, mature biofilms of the target bacteria are first established on a surface, commonly in microtiter plates. Subsequently, these biofilms are treated with this compound solutions. The reduction in biofilm biomass and the viability of the remaining cells are then measured using the same quantification techniques mentioned above. mdpi.comresearchgate.net Studies have shown that higher concentrations of bacteriocins are generally required to eradicate established biofilms compared to inhibiting their initial formation. mdpi.com

The effectiveness of bacteriocins, including J46, against biofilms can also be assessed in combination with other antimicrobial agents, such as conventional antibiotics, to explore potential synergistic effects. mdpi.com These studies are critical in developing more effective strategies to combat persistent biofilm-associated infections. While specific data on this compound's synergistic biofilm inhibition is not detailed in the provided search results, the general methodology is well-established in bacteriocin research. mdpi.com

Table 1: Methodologies for In Vitro Biofilm Assays

Assay Type Methodology Purpose Key Metrics
Biofilm Inhibition Co-incubation of target bacteria with this compound. To assess the prevention of biofilm formation. Minimum Biofilm Inhibitory Concentration (MBIC), reduction in biomass (Crystal Violet), viable cell count (Flow Cytometry), metabolic activity (TTC assay). mdpi.com
Biofilm Disruption Treatment of pre-formed biofilms with this compound. To evaluate the eradication of established biofilms. Reduction in biofilm biomass, decrease in viable cell count and metabolic activity within the biofilm. mdpi.comresearchgate.net
Synergy Assays Combination of this compound with other antimicrobials (e.g., antibiotics). To determine enhanced anti-biofilm effects. Fractional Inhibitory Concentration Index (FICI), significant reduction in required antimicrobial concentrations. mdpi.com

Gastrointestinal and Food Matrix Simulation Models

The efficacy of this compound as a potential biopreservative and therapeutic agent has been evaluated using in vitro models that simulate the conditions of the gastrointestinal (GI) tract and various food matrices. nih.govcore.ac.uk These models are essential for predicting the bacteriocin's stability, activity, and interactions within these complex environments before progressing to in vivo studies.

Gastrointestinal Simulation Models:

Dynamic in vitro models of the human GI tract are employed to study the survival and metabolic activity of bacteriocin-producing bacteria and the stability of the bacteriocins themselves. nih.goveajm.org These models mimic the physiological conditions of different sections of the GI tract, including the stomach and intestines, by controlling factors such as pH, enzyme concentrations (e.g., pepsin, pancreatin), and transit times. researchgate.netresearchgate.net

For this compound, studies would involve introducing the bacteriocin or the producer strain, L. lactis J46, into the simulated GI environment and monitoring its antimicrobial activity against target pathogens over time. nih.gov Research on other bacteriocins has shown that such models can effectively evaluate their impact on the intestinal microbiota and their potential to inhibit pathogens like Listeria monocytogenes in a simulated gut environment. nih.goveajm.org The stability of this compound is a key parameter assessed, as it is resistant to pepsin but sensitive to other proteases like trypsin and α-chymotrypsin, which are found in the small intestine. researchgate.net

Food Matrix Simulation Models:

The effectiveness of bacteriocins as food preservatives is highly dependent on their interactions with the food matrix. nih.gov In vitro models simulating food systems are used to assess the stability and antimicrobial efficacy of this compound in specific food products. For instance, the activity of this compound has been explored in dairy products like cheese.

These simulation studies involve adding this compound to a food matrix (e.g., milk, cheese slurry, or meat products) and then challenging it with a target spoilage or pathogenic microorganism. nih.govfrontiersin.org The stability and activity of the bacteriocin are monitored over a period that simulates the food's shelf life. Factors such as pH, fat content, protein interactions, and the presence of other enzymes within the food can influence the bacteriocin's effectiveness. nih.govoup.com For example, the activity of this compound is known to be pH-dependent, with decreased activity at higher pH levels. nih.gov The use of surfactants like Tween 80 has been shown to enhance the production of this compound in fermentation media, a factor that could be relevant in certain food formulations. oup.com

The development of rapid detection methods, such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), has been investigated to track the presence and concentration of bacteriocins in complex matrices like culture supernatants and during purification, which is a valuable tool for these simulation studies. nih.gov

Table 2: In Vitro Simulation Models for this compound

Model Type Simulated Environment Key Parameters Investigated Research Findings/Applications
Gastrointestinal Simulation Stomach and intestinal conditions (pH, enzymes). nih.goveajm.org Stability against digestive enzymes (pepsin, trypsin), survival of producer strain, impact on gut microbiota, inhibition of pathogens. nih.govresearchgate.netresearchgate.net This compound is resistant to pepsin but sensitive to trypsin and α-chymotrypsin. researchgate.net Its activity is pH-dependent. nih.gov
Food Matrix Simulation Dairy products (milk, cheese), meat products. nih.govfrontiersin.org Stability and efficacy over shelf-life, interaction with food components (fat, protein), influence of pH. nih.gov Explored as a natural preservative in cheese to control spoilage organisms. Production can be enhanced by food-grade ingredients like Tween 80. oup.com

Future Research Directions and Emerging Perspectives on Bacteriocin J46

Elucidating Novel Biological Functions of Bacteriocin (B1578144) J46 Beyond Direct Antimicrobial Activity

While the primary known function of Bacteriocin J46 is its ability to form pores in the cytoplasmic membranes of susceptible bacteria, leading to cell death, future research is poised to investigate a broader range of biological activities. researchgate.netnih.gov The exploration of functions beyond direct killing is a key trend in bacteriocin research, with studies on other bacteriocins revealing capabilities such as immunomodulation and anti-cancer activity. mdpi.comnih.gov

Research into related bacteriocins suggests they can modulate immune responses and, in some cases, induce apoptosis in cancer cells. mdpi.com For instance, bacteriocins like nisin and pediocin have demonstrated cytotoxic effects against certain cancer cell lines. mdpi.com Although these properties have not yet been specifically documented for this compound, its classification as a Class IIa bacteriocin suggests that investigating similar functionalities is a logical and promising future direction. walshmedicalmedia.com Studies could focus on its interaction with eukaryotic cell lines to screen for potential immunomodulatory or cytotoxic effects, which could open new avenues for its application. Furthermore, the role of bacteriocins in interfering with bacterial communication systems, such as quorum sensing, which often regulates biofilm formation and virulence, is another critical area for future investigation. mdpi.com

Rational Design and Engineering of Enhanced this compound Variants

The advent of protein engineering and chemical synthesis offers significant opportunities to create enhanced variants of this compound with improved properties. The successful chemical synthesis of J46 has already been achieved, providing a foundational platform for creating modified versions. nih.govoaji.net Future research will likely focus on rational design, using techniques like site-directed mutagenesis to alter specific amino acid residues. researchgate.net

The goals of such engineering efforts are multifaceted and include:

Broadening the Antimicrobial Spectrum: While J46 is potent against many Gram-positive bacteria, its activity against Gram-negative species is limited. Engineering could aim to enhance its interaction with the outer membrane of Gram-negative bacteria.

Increasing Potency and Specificity: Modifications could heighten the peptide's affinity for its target receptors on bacterial membranes, allowing for lower effective concentrations.

Improving Stability: Although J46 shows good stability in certain pH ranges, engineering could further enhance its resistance to temperature, pH extremes, and proteolytic enzymes found in various application environments. nih.gov

Reducing Potential for Resistance: Altering the bacteriocin's structure could help overcome existing bacterial resistance mechanisms or reduce the likelihood of new resistance developing. tandfonline.com

Table 1: Potential Engineering Strategies for this compound

Engineering Technique Target Property Desired Outcome Relevant Research Context
Site-Directed Mutagenesis Potency / Specificity Substitution of key residues (e.g., lysine-46 in PedB immunity protein) to enhance binding to bacterial cell membranes. nih.gov A study has already explored site-directed mutagenesis of the single cysteine residue in this compound. researchgate.net
Peptide Chimera Construction Antimicrobial Spectrum Fusing the active domain of J46 with domains from other peptides that target different bacterial groups (e.g., Gram-negative bacteria). Engineering of hybrid bacteriocins is a known strategy to create derivatives with enhanced functions. oaji.net
Chemical Modification (e.g., PEGylation) Stability / Solubility Covalent attachment of polymers to improve stability in complex matrices and reduce potential immunogenicity. General peptide engineering approach to improve pharmacokinetic properties.

| Backbone Cyclization | Proteolytic Resistance | Introducing a head-to-tail cyclic structure, which is known to increase resistance to exopeptidases. | Chemoenzymatic approaches have been used to create circular bacteriocins with enhanced stability. oaji.net |

Exploration of Synergistic Combinations with Novel Antimicrobials and Technologies

Combining this compound with other antimicrobial agents or non-thermal processing technologies is a promising strategy to enhance its efficacy, broaden its spectrum, and combat resistance. numberanalytics.com This "hurdle technology" approach is gaining traction in food preservation. Future studies should systematically evaluate the synergistic potential of J46 with various partners.

Potential synergistic combinations for investigation include:

Other Bacteriocins: Combining J46 with bacteriocins that have different mechanisms of action or target spectra (e.g., nisin) could result in a more potent and broad-spectrum antimicrobial system. nih.govelabp.org

Chelating Agents: Agents like EDTA can disrupt the outer membrane of Gram-negative bacteria, potentially rendering them susceptible to J46's activity.

Essential Oils and Plant-Derived Compounds: Many natural compounds possess antimicrobial properties that could work in concert with J46.

Bacteriophages: The combination of bacteriocins and bacteriophages could create a highly specific and effective antimicrobial treatment, targeting bacteria through completely different mechanisms.

Physical Technologies: The efficacy of J46 could be enhanced when used with non-thermal technologies like high-pressure processing (HPP), pulsed electric fields (PEF), or ultrasound, which can permeabilize bacterial membranes and facilitate bacteriocin entry.

Table 2: Potential Synergistic Combinations for this compound

Combination Partner Proposed Mechanism of Synergy Potential Application Area
Nisin Different modes of action (J46 forms pores; Nisin inhibits cell wall synthesis and forms pores) leading to enhanced killing. researchgate.net Food preservation, especially in dairy products where both are active. elabp.org
EDTA (Ethylenediaminetetraacetic acid) Destabilizes the outer membrane of Gram-negative bacteria, allowing J46 to access the cytoplasmic membrane. Extending the spectrum of J46 for use against mixed microbial populations.
High-Pressure Processing (HPP) HPP can cause sublethal injury to bacterial membranes, making them more susceptible to the pore-forming action of J46. Non-thermal preservation of heat-sensitive foods.

| Bacteriophages | Phage-induced lysis releases progeny, while J46 targets remaining viable cells, reducing the emergence of phage-resistant mutants. | Veterinary medicine, biocontrol in agriculture. numberanalytics.com |

Development of Advanced Delivery Systems for Targeted this compound Application

To maximize the effectiveness and stability of this compound in complex environments like food matrices or animal feed, advanced delivery systems are required. mdpi.com Encapsulation technologies can protect the peptide from degradation, control its release, and improve its solubility and compatibility with the application medium. nih.govresearchgate.net

Future research should focus on developing and optimizing various nano- and micro-encapsulation systems for J46. These include:

Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic molecules, offering good biocompatibility.

Nanoparticles: Using biodegradable polymers such as polylactic-co-glycolic acid (PLGA) or chitosan (B1678972) to create nanoparticles that provide sustained release and protection. researchgate.netcsic.es

Nanoemulsions: Oil-in-water or water-in-oil emulsions that can enhance the solubility and distribution of the bacteriocin in food systems.

Active Packaging: Incorporating J46 directly into food packaging films, allowing it to be released onto the food surface over time to inhibit microbial growth. globalresearchonline.net

The development of these systems is crucial for translating the antimicrobial potential of J46 into practical, large-scale applications. nih.gov

Integration of this compound Research into Broader Microbiome Engineering and Ecological Control Strategies

The targeted antimicrobial activity of this compound against specific groups of Gram-positive bacteria makes it a potential tool for microbiome engineering. Instead of broad-spectrum antibiotics that indiscriminately eliminate beneficial and harmful bacteria, J46 could be used to selectively modulate microbial communities.

Future research in this area could explore:

Food Fermentations: Using J46 or its producer strain to control the growth of spoilage organisms (e.g., certain Clostridium or Listeria species) in cheese and other fermented foods, while allowing desirable starter cultures to thrive. elabp.org

Veterinary Applications: In animal husbandry, J46 could be used as a feed additive to selectively inhibit gut pathogens, potentially improving animal health and reducing the need for conventional antibiotics. numberanalytics.com

Agricultural Biocontrol: Exploring the use of J46 to control plant-pathogenic Gram-positive bacteria, offering a biological alternative to chemical pesticides. numberanalytics.com

This ecological approach views J46 not just as a killer of pathogens but as a precision tool for shaping microbial ecosystems for beneficial outcomes.

Addressing Translational Challenges and Future Regulatory Pathways for this compound Applications (excluding human clinical aspects)

For this compound to be successfully commercialized for non-clinical applications, particularly in the food industry, several translational challenges must be addressed. Research must shift from laboratory-scale discovery to robust, scalable production and purification.

Key challenges and future research needs include:

Production Optimization: Current yields of many bacteriocins from their native producer strains are often low and produced in expensive, complex media. nih.govnih.gov Future work must focus on optimizing fermentation conditions (media composition, pH, temperature) and exploring recombinant production in food-grade hosts to achieve economically viable yields. nih.govscielo.br

Cost-Effective Purification: Downstream processing to purify the bacteriocin to a high degree can be expensive and time-consuming. nih.govd-nb.info Developing efficient, scalable purification strategies that are suitable for industrial use is a critical hurdle.

Regulatory Approval: For food applications in the United States, the primary regulatory pathway is achieving "Generally Recognized as Safe" (GRAS) status from the FDA. tandfonline.comresearchgate.net This requires a comprehensive dossier demonstrating a consensus of scientific expert opinion that the substance is safe under its intended conditions of use. royaldataset.com Although nisin has GRAS status, each new bacteriocin must undergo its own rigorous evaluation. tandfonline.comelabp.org Future research must generate the extensive data on production consistency, stability in food matrices, and efficacy needed to support a GRAS notification for J46.

Table 3: Translational Hurdles and Regulatory Considerations for this compound

Challenge Description Future Research Focus
Economic Production Low yields from the native L. lactis J46 strain and high cost of complex growth media hinder large-scale production. nih.govnih.gov Development of recombinant expression systems in high-yield, food-grade hosts; optimization of fermentation using low-cost, food-grade media.
Purification & Stability Complex purification processes increase costs; activity can be lost in certain food matrices or during processing. d-nb.info Designing simplified, scalable downstream processes; use of encapsulation and other delivery systems to protect the peptide. nih.gov
Regulatory Pathway Obtaining GRAS status for food applications requires extensive documentation of safety and consistent manufacturing. royaldataset.com Conducting thorough studies on J46 efficacy and stability in target foods; standardizing production to ensure batch-to-batch consistency for regulatory submission.

| Resistance Development | The potential for target bacteria to develop resistance could limit long-term effectiveness. tandfonline.com | Monitoring for resistance development in target applications; using J46 in synergistic combinations to create multiple hurdles for pathogens. |

Q & A

Q. What methodologies are recommended for the initial identification and purification of Bacteriocin J46 from microbial cultures?

To isolate this compound, researchers should combine ammonium sulfate precipitation with size-exclusion chromatography, followed by HPLC purification. Confirm identity using MALDI-TOF mass spectrometry and compare retention times with known standards. Ensure reproducibility by documenting growth conditions (e.g., pH, temperature) of the producer strain and validating purity via SDS-PAGE .

Q. How can researchers optimize growth conditions for the producer strain of this compound to enhance yield?

Conduct fractional factorial experiments to test variables like carbon/nitrogen ratios, aeration, and incubation time. Use response surface methodology (RSM) to model optimal conditions. Validate results with batch fermentation trials and quantify bacteriocin activity via agar diffusion assays against target pathogens (e.g., Listeria monocytogenes) .

Q. What standardized assays are used to evaluate the antimicrobial spectrum of this compound?

Employ broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative pathogens. Include controls for pH sensitivity and protease degradation (e.g., treatment with proteinase K). Cross-validate results with time-kill kinetics assays to assess bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. How can structural analysis of this compound inform its mechanism of action against bacterial membranes?

Use nuclear magnetic resonance (NMR) spectroscopy or cryo-electron microscopy to resolve its 3D conformation. Perform molecular dynamics simulations to predict interactions with lipid bilayers. Validate findings with fluorescence anisotropy assays to measure membrane disruption and compare with structurally similar bacteriocins (e.g., nisin) .

Q. What strategies resolve contradictions in reported data on this compound’s stability under gastrointestinal conditions?

Replicate experiments using simulated gastric fluid (SGF) and intestinal fluid (SIF) with standardized pH and enzyme concentrations. Apply meta-analysis to compare datasets, accounting for variables like producer strain variants or purification methods. Use Cochrane risk-of-bias tools to assess study quality .

Q. How can researchers evaluate the ecological impact of this compound on non-target microbiota in complex environments?

Design microcosm experiments with soil or gut microbiota, profiling community shifts via 16S rRNA sequencing. Pair this with metatranscriptomics to assess functional changes. Include controls with heat-inactivated bacteriocin and statistical tests (e.g., PERMANOVA) to distinguish treatment effects from natural variation .

Q. What computational models predict the synergistic effects of this compound with conventional antibiotics?

Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use machine learning (e.g., random forest regression) to model synergy based on physicochemical properties of paired antibiotics. Validate predictions in in vivo infection models (e.g., Galleria mellonella) .

Methodological Guidance

  • For conflicting data : Use PRISMA guidelines for systematic reviews to identify bias sources (e.g., heterogeneity in assay protocols) .
  • For structural studies : Combine X-ray crystallography with circular dichroism (CD) to confirm secondary structures under varying pH conditions .
  • For ecological impact : Integrate qPCR with flow cytometry to quantify viability of non-target species post-exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.